molecular formula C7H10O B1348519 3-Methylcyclohex-3-en-1-one CAS No. 31883-98-4

3-Methylcyclohex-3-en-1-one

Cat. No. B1348519
CAS RN: 31883-98-4
M. Wt: 110.15 g/mol
InChI Key: MHBNXZDNKOXHCX-UHFFFAOYSA-N
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Description

3-Methylcyclohex-3-en-1-one is a nonaromatic cyclic ketone1. It has the molecular formula C7H10O and a molecular weight of 110.153723. It is also known by other names such as 3-Cyclohexen-1-one, 3-methyl23.



Synthesis Analysis

The synthesis of 3-Methylcyclohex-3-en-1-one can be achieved through various methods. One method involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. It can also be synthesized by the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid, or by the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid4.



Molecular Structure Analysis

The molecular structure of 3-Methylcyclohex-3-en-1-one can be represented in 2D or 3D formats23. The IUPAC Standard InChI is InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H323.



Chemical Reactions Analysis

The chemical reactions involving 3-Methylcyclohex-3-en-1-one are not explicitly mentioned in the search results. However, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states, and these redox processes frequently pass through intermediates with short life-times5.



Physical And Chemical Properties Analysis

3-Methylcyclohex-3-en-1-one has a molecular weight of 110.153723. More detailed physical and chemical properties were not found in the search results.


Scientific Research Applications

Pheromone Treatments in Entomology

3-Methylcyclohex-3-en-1-one, also referred to as MCH, has been identified as an antiaggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae), a species of bark beetle. This discovery has led to the development of successful pheromone-based management applications for controlling the Douglas-fir beetle populations, which are significant as they provide a method of pest control that is more environmentally friendly and targeted than traditional methods (Ross, 2020).

Chemistry and Stereochemistry

The base-catalyzed dimerization of 3-methylcyclohex-3-en-1-one has been studied, revealing insights into its stereochemistry. It has been found that this compound can produce a saturated diketone structure with a specific stereochemistry, which is significant for understanding the chemical properties and potential applications of this compound in organic synthesis (Gurst, Miller, & McPhail, 1980).

Synthesis and Reactions

Research has also focused on the dimerization products of 3-methylcyclohex-3-en-1-one, leading to a variety of compounds including tricyclo derivatives. This has implications for the synthesis of complex organic molecules and provides a foundation for further research in the field of organic chemistry (Allen, Duffner, & Kurzer, 1978).

Additionally, the use of high pressure and Lewis acid catalysis in the Diels-Alder reactions of 3-methylcyclohex-3-en-1-one has been explored. This methodology offers a straightforward route to cis and trans angularly methylated octalones, which are precursors in the synthesis of terpenes and steroids, highlighting the compound's relevance in synthetic organic chemistry (Aben, Minuti, Scheeren, & Taticchi, 1991).

Biological Studies

In a biological context, 3-methylcyclohex-3-en-1-one has been used in field bioassays to study its effect on the flight aggregation behavior of the Douglas-fir beetle. The synthetic form of this compound significantly decreased the beetle's aggregation to traps containing attractants, providing further evidence of its role as an antiaggregation pheromone (Rudinsky & Ryker, 1979).

Safety And Hazards

3-Methylcyclohex-3-en-1-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure)7.


Future Directions

The future directions for 3-Methylcyclohex-3-en-1-one are not explicitly mentioned in the search results. However, one paper discusses the successful development of antiaggregation pheromone-based treatments for the Douglas-fir beetle using 3-Methylcyclohex-2-en-1-one8.


properties

IUPAC Name

3-methylcyclohex-3-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBNXZDNKOXHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185735
Record name 3-Methylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcyclohex-3-en-1-one

CAS RN

31883-98-4
Record name 3-Methyl-3-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31883-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclohex-3-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylcyclohex-3-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
LM Libbey, ME Morgan, TB Putnam… - Journal of Insect …, 1976 - Elsevier
… previously detected in volatile material released by Dendroctonus pseudotsugae was identified by coupled gas chromatography/mass spectrometry as 3-methylcyclohex-3-en-1-one (3,3…
Number of citations: 21 www.sciencedirect.com
JA Rudinsky, LC Ryker - Experientia, 1979 - Springer
Synthetic 3-methylcyclohex-3-en-1-one, or 3,3-MCH, decreased by 77% the flight aggregation ofDendroctonus pseudotsugae (Scolytidae) to sticky traps containing attractant (frontalin, α…
Number of citations: 4 link.springer.com
JA Rudinsky, ME Morgan, LM Libbey… - Zeitschrift für …, 1976 - Wiley Online Library
… The relative quantity was comparable to that of 3-methylcyclohex-2-en-1-one (3,2-MCH, formerly called MCH) and less than that of 3-methylcyclohex-3-en-1-one (3,3-MCH), which were …
Number of citations: 10 onlinelibrary.wiley.com
C Nussbaumer, R Cadalbert, P Kraft - Helvetica chimica acta, 1999 - Wiley Online Library
… quite unfavorable, we were able to enrich 3-methylcyclohex-3-en-1-one (2) up to 70% by … (silica gel) to provide isomerically pure 3-methylcyclohex-3-en-1-one (2) on a 70-g scale. …
Number of citations: 16 onlinelibrary.wiley.com
DPW Huber, JH Borden - Journal of Chemical Ecology, 2001 - Springer
… Nonhost angiosperm bark volatiles may have practical utility on their own or in combination with the antiaggregation pheromone 3-methylcyclohex-3-en-1-one (MCH) to protect single …
Number of citations: 73 link.springer.com
MK Evett - 1968 - search.proquest.com
The mechanism of the acid catalyzed isomerization of jS-Y unsaturated ketones to a-j3 unsaturated ketones has been determined by kinetic methods. The reaction was followed in …
Number of citations: 0 search.proquest.com
H Liu, K An, S Su, Y Yu, J Wu, G Xiao, Y Xu - Foods, 2020 - mdpi.com
… There were 19 kinds of aromatic components in QM, and the substances with an aromatic intensity greater than 2 were 1-hexanol (2.12), methyl-3-methylcyclohex-3-en-1-one (2.67), β-…
Number of citations: 57 www.mdpi.com
J Palá-Paúl, R Garcı́a-Jiménez… - … of Chromatography A, 2004 - Elsevier
The essential oil of the leaves and stems of Meum athamanticum Jacq., has been extracted by steam distillation and analysed by gas chromatography (GC) and gas chromatography …
Number of citations: 36 www.sciencedirect.com
T Zweifel, D Scheschkewitz, T Ott, M Vogt… - 2009 - Wiley Online Library
… 4-Methylcyclohex-3-en-1-one (11) and 3-methylcyclohex-3-en-1-one (14) are readily available by Birch reduction of 3- or 4-methylanisole, respectively.8 The ligands 12 and 15 were …
B De Boeck, NMA Herbert… - Organic & …, 2005 - pubs.rsc.org
… The residue was purified by chromatography on silica using petroleum ether–diethyl ether (10 : 1 then 5 : 1) as eluent to give: (i), 6-phenyl-3-methylcyclohex-3-en-1-one (4 mg, 15%) (…
Number of citations: 19 pubs.rsc.org

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